molecular formula C17H13N3O3S B448520 N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-nitrobenzamide CAS No. 318513-37-0

N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-nitrobenzamide

Cat. No.: B448520
CAS No.: 318513-37-0
M. Wt: 339.4g/mol
InChI Key: VFSSAMPVRZRYOL-UHFFFAOYSA-N
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Description

N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-nitrobenzamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities and are used in the development of various drugs and biologically active agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-nitrobenzamide typically involves the reaction of 2-chloro-N-(5-methyl-4-phenylthiazol-2-yl)acetamide with appropriate reagents. One common method involves the use of mercapto derivatives to form the thiazole ring . The reaction conditions often include the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial-grade solvents and reagents, as well as optimized reaction conditions to maximize yield and purity. The process would also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-nitrobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the thiazole ring.

Scientific Research Applications

N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-nitrobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-nitrobenzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-phenylthiazol-2-yl)-2-nitrobenzamide
  • N-(5-methylthiazol-2-yl)-2-nitrobenzamide
  • N-(4-phenyl-1,3-thiazol-2-yl)-2-nitrobenzamide

Uniqueness

N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-nitrobenzamide is unique due to the specific substitution pattern on the thiazole ring, which can influence its biological activity and chemical reactivity. The presence of both the methyl and phenyl groups on the thiazole ring can enhance its interaction with biological targets and improve its overall efficacy .

Properties

IUPAC Name

N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O3S/c1-11-15(12-7-3-2-4-8-12)18-17(24-11)19-16(21)13-9-5-6-10-14(13)20(22)23/h2-10H,1H3,(H,18,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFSSAMPVRZRYOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)NC(=O)C2=CC=CC=C2[N+](=O)[O-])C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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